molecular formula C16H19NO3 B14409927 N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide CAS No. 87842-62-4

N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide

Cat. No.: B14409927
CAS No.: 87842-62-4
M. Wt: 273.33 g/mol
InChI Key: AMRIXCRKDYWLBY-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyloxy group, a phenyl ring, and a pent-4-enamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pent-4-enamide Backbone: This can be achieved through a reaction between an appropriate amine and an acyl chloride under basic conditions.

    Introduction of the Phenyl Ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the Acetyloxy Group: The acetyloxy group can be added through esterification using acetic anhydride and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)pent-4-enamide
  • N-Hydroxy-N-(prop-2-en-1-yl)pent-4-enamide

Uniqueness

N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group, phenyl ring, and pent-4-enamide backbone makes it a versatile compound with diverse applications.

Properties

CAS No.

87842-62-4

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

[5-phenylpent-4-enoyl(prop-2-enyl)amino] acetate

InChI

InChI=1S/C16H19NO3/c1-3-13-17(20-14(2)18)16(19)12-8-7-11-15-9-5-4-6-10-15/h3-7,9-11H,1,8,12-13H2,2H3

InChI Key

AMRIXCRKDYWLBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC=C)C(=O)CCC=CC1=CC=CC=C1

Origin of Product

United States

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